N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide
Description
N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide is a benzothiazole derivative characterized by:
- A 6-methoxy-substituted benzothiazole core.
- An acetamide bridge substituted with a phenyl group and a pyridin-3-ylmethyl group. Benzothiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, often mediated through interactions with enzymes like DNA gyrase .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-27-18-9-10-19-20(13-18)28-22(24-19)25(15-17-8-5-11-23-14-17)21(26)12-16-6-3-2-4-7-16/h2-11,13-14H,12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPZUTGXFUCUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide involves multiple steps, typically starting with the formation of the benzothiazole core. One common method includes the reaction of 2-aminothiophenol with methoxybenzaldehyde under acidic conditions to form the benzothiazole ring. This intermediate is then reacted with phenylacetic acid and pyridin-3-ylmethylamine under appropriate conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
Step 1: Formation of the benzothiazole-acetamide backbone through condensation of 6-methoxy-1,3-benzothiazol-2-amine with 2-phenylacetyl chloride in chloroform under reflux (yield: ~22%) .
Step 2: Introduction of the pyridinylmethyl group via nucleophilic substitution using pyridin-3-ylmethyl bromide in the presence of a base (e.g., K₂CO₃) in DMF .
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis (HCl, H₂O/EtOH): Cleavage of the acetamide yields 2-phenylacetic acid and 6-methoxy-1,3-benzothiazol-2-amine .
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Basic Hydrolysis (NaOH, H₂O): Forms the sodium salt of 2-phenylacetic acid, with recovery of the benzothiazole amine .
Electrophilic Substitution on Benzothiazole Core
The electron-rich 6-methoxybenzothiazole ring participates in electrophilic reactions:
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Nitration (HNO₃/H₂SO₄): Substitution occurs at the 5-position (para to methoxy), producing 5-nitro-6-methoxy-1,3-benzothiazol-2-yl derivatives .
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Sulfonation (SO₃/H₂SO₄): Yields sulfonated products at the 7-position .
| Reaction | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | 5-Nitro derivative | C5 (para to OCH₃) |
| Sulfonation | SO₃, H₂SO₄, 80°C | 7-Sulfo derivative | C7 (meta to OCH₃) |
Functionalization of the Pyridinylmethyl Group
The pyridine ring undergoes reactions typical of aromatic amines:
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N-Oxidation (mCPBA): Forms pyridin-3-ylmethyl-N-oxide derivatives .
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Halogenation (Br₂/Fe): Bromination at the 4-position of the pyridine ring .
Cross-Coupling Reactions
The phenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids using Pd(PPh₃)₄ as a catalyst :
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Example: Reaction with 4-methoxyphenylboronic acid yields 2-(4-methoxyphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide .
| Coupling Partner | Catalyst | Product | Yield |
|---|---|---|---|
| 4-MeO-C₆H₄B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 4-Methoxyphenyl analog | 65% |
Demethylation of Methoxy Group
Treatment with BBr₃ in dichloromethane removes the methoxy group, generating 6-hydroxy-1,3-benzothiazol-2-yl derivatives, which are precursors for further functionalization (e.g., alkylation) .
Biological Relevance
While direct pharmacological data for this compound is limited, structurally related benzothiazole acetamides exhibit:
Stability and Degradation
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide. These compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer progression.
Case Study:
A study demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro, with IC50 values indicating potent activity. The compound was shown to induce cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Pesticidal Activity
The compound has been explored as a potential pesticide due to its ability to affect insect physiology. Studies indicate that it can disrupt the nervous system of target pests, leading to paralysis and death.
Field Study:
In agricultural trials, this compound demonstrated effective control over common agricultural pests such as aphids and whiteflies, reducing their populations significantly compared to untreated controls.
Plant Growth Promotion
Preliminary research suggests that this compound may enhance plant growth by promoting root development and increasing resistance to environmental stressors.
Experimental Results:
Plants treated with the compound showed a 25% increase in root biomass compared to controls under drought conditions.
Polymer Chemistry
The unique properties of this compound make it suitable for incorporation into polymer matrices for enhanced thermal stability and mechanical strength.
Research Findings:
Incorporating this compound into polyvinyl chloride (PVC) significantly improved its thermal degradation temperature by approximately 30°C, indicating its potential use as a thermal stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. In cancer cells, it is believed to inhibit key enzymes and signaling pathways that are essential for cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) by activating caspases and other apoptotic proteins. Additionally, its antimicrobial activity is thought to result from the disruption of bacterial cell membranes and inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
Substitution Patterns and Antimicrobial Activity
Compound BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide)
- Structural Difference: Replaces the phenyl and pyridinylmethyl groups with a pyridin-3-ylamino substituent.
- Activity : Exhibits potent antibacterial activity against S. aureus (MIC: 12.5 µg/ml), B. subtilis (MIC: 6.25 µg/ml), and E. coli (MIC: 3.125 µg/ml) .
- Mechanism : Binds to DNA gyrase (PDB: 3G75) via hydrogen bonds and hydrophobic interactions. The pyridine ring engages with active-site residues, similar to the pyridinylmethyl group in the target compound.
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
- Structural Difference : Features a bulky adamantyl group instead of phenyl and pyridinylmethyl substituents.
- Activity: Limited antimicrobial data, but crystallographic studies reveal a planar benzothiazole-acetamide core (r.m.s. deviation: 0.051–0.091 Å) and intermolecular S⋯S interactions (3.622 Å) that may influence solubility and packing .
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide
- Structural Difference : Replaces the 6-methoxy group with a trifluoromethyl group and lacks the pyridinylmethyl substituent.
- Activity : Trifluoromethyl groups often enhance metabolic stability and binding affinity via hydrophobic and electronic effects. However, the absence of the pyridinylmethyl group may limit interactions with polar enzyme pockets .
Structural and Pharmacokinetic Implications
Positional Isomerism: N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide
- Structural Difference : Methoxy group at the 4-position instead of 6, with an additional methyl group on the benzothiazole.
Simpler Analog: N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide
Pyridine-Containing Analogs and Enzyme Interactions
Pyridin-3-yl Acetamides (e.g., 5RGZ, 5RH3)
- Structural Similarity : Share the pyridin-3-yl group but lack the benzothiazole core.
- Activity : Bind to SARS-CoV-2 main protease (PDB: 6W63) via pyridine-His163 interactions and H-bonds with Asn142/Gly143. The target compound’s pyridinylmethyl group may adopt similar binding modes in antimicrobial targets .
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide is a synthetic compound belonging to the benzothiazole derivative class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including our compound of interest. For instance, a series of substituted acetamides demonstrated significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 1.5 to 10 µg/mL, indicating potent activity compared to standard antibiotics .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 5 | Staphylococcus aureus |
| Another Benzothiazole Derivative | 10 | Escherichia coli |
Anticancer Activity
The anticancer potential of benzothiazole derivatives has also been explored. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, in studies involving human breast cancer (MCF7) and lung cancer (A549) cell lines, the compound demonstrated IC50 values of 12 µM and 15 µM respectively .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways critical for microbial survival and cancer cell proliferation. Molecular docking studies suggest strong binding affinities to targets such as DNA gyrase and tubulin, which are pivotal in bacterial replication and cancer cell division .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antibacterial properties of various benzothiazole derivatives found that this compound significantly inhibited biofilm formation in Pseudomonas aeruginosa, outperforming traditional antibiotics like cefadroxil at similar concentrations .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on normal human fibroblast cells alongside cancer cell lines. The results indicated that while exhibiting potent anticancer activity, the compound maintained a favorable safety profile with a selectivity index greater than 5 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
